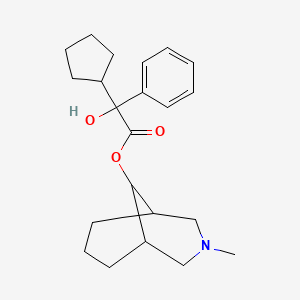
alpha-Bencynonatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Bencynonatine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its specific chemical structure and reactivity, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Bencynonatine typically involves a series of chemical reactions that require precise conditions. One common method includes the activation of bentonite ore with sodium carbonate, followed by organic compounding and high-pressure roll grinding . This process involves adding sodium carbonate powder and water to activate the bentonite ore, followed by the addition of organic molecules for compounding. The final product is obtained through drying and fine grinding.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale processes that ensure consistency and quality. The industrial method mirrors the laboratory synthesis but on a larger scale, with additional steps to ensure purity and stability. High-pressure roll grinding and organic intercalation are crucial steps in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: alpha-Bencynonatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include quaternary ammonium cations, sodium carbonate, and various organic molecules . The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the intercalation of organic molecules into the bentonite structure can result in enhanced adsorption and binding properties .
Scientific Research Applications
alpha-Bencynonatine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and adsorbent due to its high surface area and reactivity . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a component in medical devices. Industrially, it is used in wastewater treatment, as a binder in foundry sands, and in the production of ceramics and paints .
Mechanism of Action
The mechanism of action of alpha-Bencynonatine involves its interaction with various molecular targets and pathways. It acts by modifying the surface properties of materials, enhancing their adsorption and binding capabilities. This is achieved through the intercalation of organic molecules into the bentonite structure, which alters its physical and chemical properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to alpha-Bencynonatine include other bentonite-based materials such as montmorillonite and beidellite . These compounds share similar structural properties but differ in their specific applications and reactivity.
Uniqueness: this compound stands out due to its unique preparation methods and the specific organic molecules used in its synthesis. This gives it distinct properties that make it more suitable for certain applications compared to other bentonite-based compounds .
Properties
CAS No. |
106650-06-0 |
|---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3 |
InChI Key |
ROZOEEGFKDFEFP-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Synonyms |
bencynonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


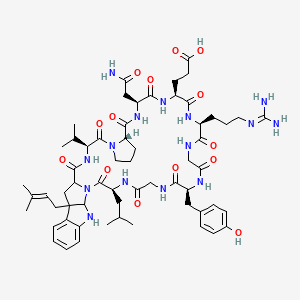

![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
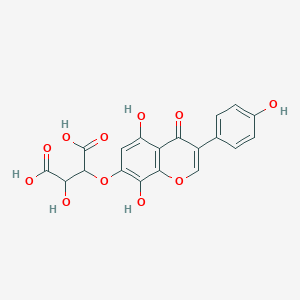

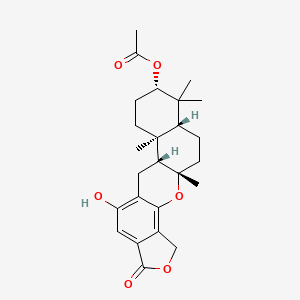


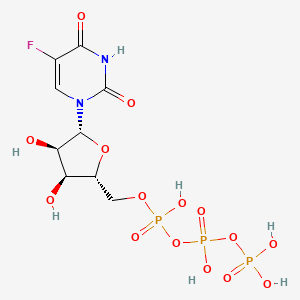


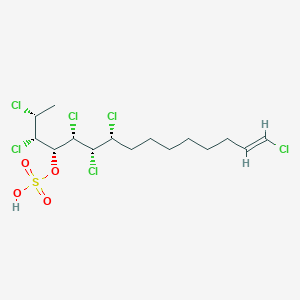
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
